![molecular formula C21H21N5 B6459419 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile CAS No. 2549038-04-0](/img/structure/B6459419.png)
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H21N5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is 343.17969569 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
The compound’s unique structure makes it an attractive candidate for drug development. Researchers explore its potential as a scaffold for designing novel pharmaceuticals. Notably, the presence of the benzodiazole and pyridine moieties contributes to its bioactivity. By modifying substituents, scientists can fine-tune properties such as binding affinity, selectivity, and metabolic stability. Applications include anticonvulsants, antibiotics, and anticancer agents .
Anticancer Activity
Studies have investigated the compound’s impact on cancer cells. Its ability to inhibit specific pathways or target cancer-specific enzymes makes it promising for cancer therapy. Researchers explore its effects on cell proliferation, apoptosis, and metastasis. Further optimization may lead to potent anticancer drugs .
Antimicrobial Agents
The compound’s structural features suggest potential antimicrobial activity. Researchers evaluate its effectiveness against bacteria, fungi, and other pathogens. By understanding its mechanism of action, they aim to develop new antibiotics or antifungal agents .
Analgesic and Anti-Inflammatory Properties
The cyclopropyl-benzodiazole-azetidine core may contribute to analgesic and anti-inflammatory effects. Investigations focus on its interactions with pain receptors and inflammatory pathways. Such insights could lead to novel pain management strategies .
Enzyme Inhibitors
Researchers explore the compound’s ability to inhibit specific enzymes. For instance, it may act as a carbonic anhydrase inhibitor or cholinesterase inhibitor. These enzymes play crucial roles in various physiological processes, making them attractive drug targets .
Materials Science and Supramolecular Chemistry
Beyond pharmacology, the compound finds applications in materials science. Its unique properties, such as chemical stability and hydrogen bonding ability, make it useful for constructing supramolecular assemblies. Researchers investigate its role in self-assembly, molecular recognition, and functional materials .
Eigenschaften
IUPAC Name |
2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-13-9-14(2)23-21(17(13)10-22)25-11-16(12-25)26-19-6-4-3-5-18(19)24-20(26)15-7-8-15/h3-6,9,15-16H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBCGYLYDNBJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.